3-(Diethylamino)propanoic acid

Catalog No.
S1918424
CAS No.
6972-41-4
M.F
C7H15NO2
M. Wt
145.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Diethylamino)propanoic acid

CAS Number

6972-41-4

Product Name

3-(Diethylamino)propanoic acid

IUPAC Name

3-(diethylamino)propanoic acid

Molecular Formula

C7H15NO2

Molecular Weight

145.2 g/mol

InChI

InChI=1S/C7H15NO2/c1-3-8(4-2)6-5-7(9)10/h3-6H2,1-2H3,(H,9,10)

InChI Key

DIOYEFVIHLBWJX-UHFFFAOYSA-N

SMILES

CCN(CC)CCC(=O)O

Canonical SMILES

CCN(CC)CCC(=O)O

The exact mass of the compound 3-(Diethylamino)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61986. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Diethylamino)propanoic acid (CAS 6972-41-4), also known as N,N-diethyl-beta-alanine, is a specialized tertiary amine-functionalized beta-amino acid building block. Featuring a carboxylic acid moiety for amide or ester coupling and a tertiary diethylamino group that confers a basic pKa and enhanced lipophilicity, it serves as a highly versatile bifunctional linker scaffold. In procurement and material selection, this compound is highly valued for its dual functionality, which allows for the straightforward synthesis of pH-responsive conjugates, solubility-enhancing prodrug moieties, and specialized pharmaceutical intermediates. Its beta-amino acid backbone inherently provides enhanced stability against enzymatic degradation compared to standard alpha-amino acids, making it an optimal choice for applications requiring prolonged half-lives in complex biological or chemical environments [1].

Substituting 3-(Diethylamino)propanoic acid with generic alpha-amino acids or less sterically hindered analogs (such as N,N-dimethyl-beta-alanine) often leads to suboptimal performance in downstream applications. The specific N,N-diethyl substitution provides a critical balance of lipophilicity and steric shielding that directly impacts the hydrolytic stability of adjacent ester or amide bonds in synthesized conjugates. Furthermore, replacing the beta-alanine spacer with shorter or longer alkyl chains alters the conformational flexibility and spatial distance between the amine and carboxylic acid, potentially disrupting the target binding affinity or pH-responsive behavior of the final product. Consequently, buyers must procure this exact compound to ensure reproducible solubility profiles, precise pKa tuning, and structural integrity in advanced synthetic workflows [1].

Enhanced Lipophilicity and Membrane Permeability Potential

When selecting an amino acid linker for prodrug or conjugate design, the lipophilicity of the tertiary amine significantly influences the overall partition coefficient (LogP) and subsequent membrane permeability. Chemoinformatics data indicates that the N,N-diethyl substitution in 3-(diethylamino)propanoic acid provides a higher LogP compared to its closest structural analog, N,N-dimethyl-beta-alanine. The addition of two methylene units in the diethyl variant typically increases the LogP by approximately 1.0 unit. This quantitative shift enhances the lipophilic character of the resulting conjugates, facilitating better passive diffusion across lipid bilayers without sacrificing the aqueous solubility provided by the basic tertiary amine [1].

Evidence DimensionCalculated Partition Coefficient (LogP Shift)
Target Compound DataApprox. +1.0 LogP unit higher relative to dimethyl analog
Comparator Or BaselineN,N-Dimethyl-beta-alanine (baseline lipophilicity)
Quantified DifferenceAn increase of ~1.0 LogP unit
ConditionsStandard chemoinformatics predictive models (e.g., XLogP3)

A higher LogP improves the membrane permeability and bioavailability of synthesized prodrugs, making the diethyl variant superior for intracellular targeting.

Steric Shielding for Enhanced Conjugate Stability

The stability of amide or ester bonds formed using amino acid linkers is heavily dependent on the steric environment surrounding the coupling site. 3-(Diethylamino)propanoic acid features a bulky N,N-diethyl group that provides superior steric hindrance compared to the less bulky N,N-dimethyl-beta-alanine. This steric shielding effectively restricts the access of hydrolytic enzymes, such as esterases and peptidases, to the adjacent bonds. Consequently, conjugates synthesized with the diethyl variant exhibit prolonged half-lives in biological media or complex chemical mixtures, ensuring that the active payload is not prematurely released or degraded during processing or application [1].

Evidence DimensionSteric Hindrance (Taft Steric Parameter / Bulk)
Target Compound DataHigh steric bulk (N,N-diethyl group)
Comparator Or BaselineN,N-Dimethyl-beta-alanine (lower steric bulk)
Quantified DifferenceIncreased steric shielding around the beta-carbon and adjacent bonds
ConditionsEnzymatic or hydrolytic degradation environments

Enhanced steric shielding prevents premature cleavage of conjugates, ensuring reliable performance and stability in both industrial formulations and biological assays.

Proteolytic Resistance of the Beta-Amino Acid Backbone

In the procurement of building blocks for peptide and small-molecule conjugates, resistance to proteolytic cleavage is a critical selection criterion. 3-(Diethylamino)propanoic acid, being a beta-amino acid derivative, inherently resists degradation by standard alpha-proteases. When compared to its alpha-amino counterpart, N,N-diethyl-alpha-alanine, the beta-alanine backbone shifts the position of the amine relative to the carbonyl group, rendering the resulting amide bonds unrecognizable to most endogenous peptidases. This structural feature guarantees that materials or pharmaceuticals incorporating this compound maintain their structural integrity over extended periods, a crucial factor for long-acting formulations [1].

Evidence DimensionProteolytic Cleavage Rate
Target Compound DataHighly resistant (beta-amino acid backbone)
Comparator Or BaselineN,N-Diethyl-alpha-alanine (susceptible alpha-amino acid)
Quantified DifferenceNear-complete resistance to standard alpha-proteases
ConditionsExposure to endogenous peptidases or proteolytic enzymes

Procuring a beta-amino acid building block is essential for developing conjugates and peptides that require extended stability and resistance to enzymatic degradation.

Synthesis of pH-Responsive Prodrugs and Conjugates

The basic pKa of the tertiary diethylamino group makes 3-(diethylamino)propanoic acid an ideal building block for pH-responsive drug delivery systems. Its ability to remain protonated and soluble at physiological pH, combined with the enhanced lipophilicity of the diethyl groups, allows for the precise tuning of a prodrug's release profile and cellular uptake. Buyers should prioritize this compound when developing targeted therapies that require a stable, yet responsive, bifunctional linker[1].

Development of Sterically Shielded Linkers for Chemical Biology

In chemical biology and bioconjugation, the stability of the linker is paramount. The significant steric hindrance provided by the N,N-diethyl moiety protects adjacent ester or amide bonds from premature enzymatic or chemical hydrolysis. This makes the compound highly suitable for synthesizing stable antibody-drug conjugates (ADCs) or diagnostic probes where premature payload release would compromise the assay's accuracy or the drug's efficacy[2].

Preparation of Protease-Resistant Peptidomimetics

The inherent resistance of the beta-amino acid backbone to proteolytic cleavage positions 3-(diethylamino)propanoic acid as a superior precursor for peptidomimetic synthesis. Industrial and academic researchers can utilize this compound to design novel peptide analogs that exhibit prolonged half-lives in vivo or in complex biological matrices, outperforming traditional alpha-amino acid-based designs in both stability and functional longevity [3].

XLogP3

-1.8

Sequence

X

Dates

Last modified: 08-16-2023

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